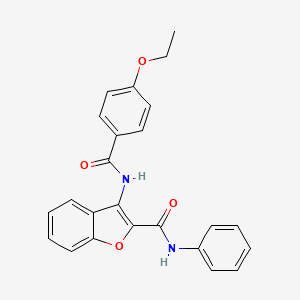

3-(4-ethoxybenzamido)-N-phenylbenzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-ethoxybenzamido)-N-phenylbenzofuran-2-carboxamide” would typically include parameters such as melting point, boiling point, solubility, and stability. Unfortunately, specific details about these properties are not available in the retrieved data .科学的研究の応用

Hydrolytic Ring Opening and Derivatives Synthesis

Hydrolytic opening of quinazoline derivatives, such as ethyl 3-furfuryl-4-oxo-3,4-dihydroquinazoline-2-carboxylate, leads to various benzamide derivatives, demonstrating the chemical reactivity and potential for generating diverse compounds from a core structure (Shemchuk et al., 2010).

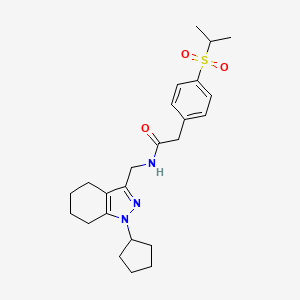

Prokinetic Agent Derivatives and Anti-Ulcerative Activity

Synthesis and evaluation of Cinitapride related benzimidazole derivatives for their prokinetic and anti-ulcerative activities illustrate the therapeutic potential of benzamide derivatives in gastrointestinal motility and ulcer prevention (Srinivasulu et al., 2005).

Catalyzed Multicomponent Carbonylative Approaches

Palladium iodide catalyzed oxidative carbonylation of 2-alkynylbenzamides to isoindolinone and isobenzofuranimine derivatives showcases the versatility of benzamide structures in facilitating complex reactions and the synthesis of functionally rich molecules (Mancuso et al., 2014).

Antiparasitic and Antimicrobial Activities

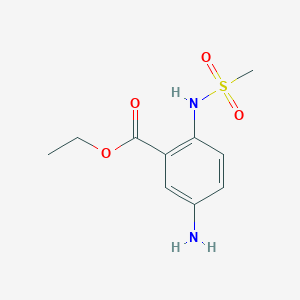

Benzamide derivatives, such as 4-amino-2-ethoxybenzoic acid, have shown significant antiparasitic activities, highlighting their potential in developing new treatments for parasitic infections (Rogers et al., 1964). Additionally, new benzamides isolated from endophytic Streptomyces have demonstrated antimicrobial and antioxidant activities, suggesting a role in discovering novel bioactive compounds (Yang et al., 2015).

作用機序

The mechanism of action of “3-(4-ethoxybenzamido)-N-phenylbenzofuran-2-carboxamide” is not specified in the retrieved data. The mechanism of action would typically depend on the biological or chemical context in which the compound is used.

特性

IUPAC Name |

3-[(4-ethoxybenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4/c1-2-29-18-14-12-16(13-15-18)23(27)26-21-19-10-6-7-11-20(19)30-22(21)24(28)25-17-8-4-3-5-9-17/h3-15H,2H2,1H3,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEZRQNPSSYSGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-ethoxybenzamido)-N-phenylbenzofuran-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2938945.png)

![(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(3,4-difluorophenyl)methanone](/img/structure/B2938946.png)

![1-(piperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2938961.png)